molecular formula C11H10ClNO2 B1588991 Ethyl 4-chloro-1H-indole-2-carboxylate CAS No. 53590-46-8

Ethyl 4-chloro-1H-indole-2-carboxylate

Cat. No.: B1588991
CAS No.: 53590-46-8
M. Wt: 223.65 g/mol
InChI Key: XWNVSPGTJSGNPU-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1H-indole-2-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound, in particular, features a chlorine atom at the 4-position and a carboxylate ester group at the 2-position of the indole ring.

Synthetic Routes and Reaction Conditions:

  • Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazine derivatives under acidic conditions. The reaction typically uses polyphosphoric acid (PPA) as a catalyst.

  • Bartoli Indole Synthesis: This method involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents followed by reduction and cyclization.

  • Industrial Production Methods: Large-scale synthesis often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as indole-2-carboxylic acid.

  • Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol, resulting in ethyl 4-chloro-1H-indole-2-methanol.

  • Substitution: The chlorine atom at the 4-position can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Indole-2-carboxylic acid

  • Reduction: Ethyl 4-chloro-1H-indole-2-methanol

  • Substitution: 4-hydroxy-1H-indole-2-carboxylate or 4-amino-1H-indole-2-carboxylate

Biochemical Analysis

Biochemical Properties

Ethyl 4-chloro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as an inhibitor of certain kinases, which are enzymes that play crucial roles in cell signaling pathways . Additionally, this compound can bind to glycine-binding sites, acting as an antagonist . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

This compound exhibits notable effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases, leading to alterations in cell signaling cascades . This modulation can result in changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been observed to impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. At the molecular level, the compound exerts its effects through binding interactions with enzymes and proteins. For instance, it can inhibit the activity of specific kinases by binding to their active sites . This inhibition can lead to downstream effects on cell signaling pathways and gene expression. Additionally, this compound can act as an antagonist at glycine-binding sites, further influencing cellular functions . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors can lead to its degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular functions, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular toxicity and organ damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further modulate biochemical pathways . These interactions underscore the compound’s potential to influence cellular metabolism and its relevance in metabolic studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are essential for understanding the compound’s effects on cellular functions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can impact cellular metabolism . Understanding the subcellular localization of the compound is essential for elucidating its biochemical mechanisms and potential therapeutic applications.

Scientific Research Applications

Ethyl 4-chloro-1H-indole-2-carboxylate has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

  • Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: This compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.

  • Industry: It is used in the development of new synthetic drugs and materials due to its versatile chemical properties.

Comparison with Similar Compounds

Ethyl 4-chloro-1H-indole-2-carboxylate is similar to other indole derivatives, such as:

  • Ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate

  • 1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester

  • 1H-Indole-2-carboxylic acid, ethyl ester

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other indole derivatives.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNVSPGTJSGNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454314
Record name Ethyl 4-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53590-46-8
Record name Ethyl 4-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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